The novel series of compounds synthesized in one study, which include the piperazine moiety, have shown promising results in the treatment of depression and anxiety. Compounds 3a and 3k, in particular, reduced the duration of immobility in mice, indicating potential antidepressant effects. Additionally, these compounds exhibited significant antianxiety activity, as assessed by the plus maze method1.
Piperazine derivatives have also been explored for their antiemetic properties. The synthesis of Ondansetron analogs with piperazine side chains led to the discovery of compounds with antiemetic activity comparable to Ondansetron itself. These findings suggest the potential use of such compounds in preventing nausea and vomiting associated with chemotherapy, radiotherapy, and postoperative conditions2.
In the realm of infectious diseases, novel 1,3,4-thiadiazole amide derivatives containing piperazine have been synthesized and evaluated for their biological activities. Some of these compounds demonstrated inhibitory effects on the bacterial pathogen Xanthomonas campestris pv. oryzae, as well as antiviral activity against tobacco mosaic virus, highlighting their potential as antibacterial and antiviral agents3.
The anticancer evaluation of di- and trifunctional substituted 1,3-thiazoles revealed that compounds with a piperazine substituent showed significant efficacy against a variety of cancer cell lines. These compounds were part of the NCI-60 Human Tumor Cell Lines Screen program and demonstrated promising results, suggesting their potential application in cancer therapy4.
This compound falls under the category of heterocyclic organic compounds, specifically classified as a thiazole-piperazine derivative. Such compounds are often explored in medicinal chemistry due to their diverse biological activities.
The synthesis of 1-Methyl-4-(1,3-thiazol-2-yl)piperazine can be achieved through several methods, commonly involving the reaction of piperazine derivatives with thiazole-containing reagents.
A reported method involves:
The molecular structure of 1-Methyl-4-(1,3-thiazol-2-yl)piperazine features:
1-Methyl-4-(1,3-thiazol-2-yl)piperazine can participate in various chemical reactions due to its functional groups:
The mechanism of action for 1-Methyl-4-(1,3-thiazol-2-yl)piperazine is primarily attributed to its interaction with biological targets such as enzymes and receptors:
Research indicates that derivatives of thiazole-piperazine compounds exhibit significant antinociceptive (pain-relieving) effects, suggesting potential applications in pain management therapies.
The physical and chemical properties of 1-Methyl-4-(1,3-thiazol-2-yl)piperazine are crucial for understanding its behavior in biological systems:
1-Methyl-4-(1,3-thiazol-2-yl)piperazine has several notable applications:
This compound serves as a valuable tool in pharmacological research for exploring new therapeutic pathways and understanding the interactions between small molecules and biological systems.
The molecular architecture of 1-methyl-4-(1,3-thiazol-2-yl)piperazine (C8H13N3S, molecular weight 183.27 g/mol) embodies a strategic fusion of two nitrogen-containing heterocycles with complementary electronic characteristics. The piperazine ring adopts a chair conformation, providing structural rigidity, while its methyl substituent at N1 enhances lipophilicity. The thiazole moiety, connected at C2 to the piperazine N4, introduces aromatic character and a hydrogen-bond-accepting nitrogen atom within its five-membered ring system. This arrangement creates a spatially defined pharmacophore with distinct electronic properties [2] [4].
Key physicochemical parameters highlight favorable drug-likeness characteristics. The compound exhibits moderate lipophilicity (predicted logP ≈ 1.5-2.0), facilitating membrane permeability while retaining water solubility through its ionizable piperazine nitrogen (pKa ~7.5 for conjugate acid formation). With a topological polar surface area (TPSA) of approximately 38 Ų, the structure aligns with properties conducive to oral bioavailability. The molecule contains four hydrogen bond acceptors but lacks hydrogen bond donors, contributing to its balanced amphiphilic character. Commercial samples confirm high purity (98%), essential for reproducible biological evaluation [2].
Table 1: Structural and Physicochemical Properties of 1-Methyl-4-(1,3-thiazol-2-yl)piperazine
Property | Value |
---|---|
Molecular Formula | C8H13N3S |
Molecular Weight | 183.27 g/mol |
Hydrogen Bond Acceptors | 4 |
Hydrogen Bond Donors | 0 |
Topological Polar Surface Area | ~38 Ų |
CAS Registry Number | 187533-52-4 |
Commercial Purity | 98% |
InChIKey | OSPDKPFPBGJRTD-UHFFFAOYSA-N |
Functionally, the molecule's piperazine nitrogen can serve as a hydrogen bond acceptor in target interactions, while the thiazole sulfur may participate in hydrophobic contacts or weak polar interactions. The methyl group on the piperazine ring sterically constrains substitution at that position, directing derivatization toward the thiazole ring or piperazine nitrogen. This controlled directionality facilitates rational structural optimization. The compound maintains chemical stability under standard laboratory conditions, though as a base, it forms stable salts (e.g., dihydrochlorides) to enhance solubility for biological testing—a strategy employed in structurally analogous thiazolylpiperazines like 1-(5-methyl-4-phenyl-1,3-thiazol-2-yl)piperazine dihydrochloride [9] [4].
The strategic integration of piperazine and thiazole motifs emerged from parallel developments in heterocyclic chemistry throughout the late 20th century. Piperazine derivatives gained prominence following the clinical success of antipsychotics and antidepressants containing this moiety, while thiazoles established their pharmacological credentials through antibacterial agents (e.g., sulfathiazole) and antihypertensives. Rational drug design efforts in the 1990s began exploring systematic hybridization of these pharmacophores, hypothesizing synergistic biological effects from their combined electronic and spatial properties [3].
Early synthetic routes to piperazine-thiazole conjugates relied primarily on nucleophilic aromatic substitution (SNAr) or palladium-catalyzed cross-coupling reactions. For instance, foundational work involved reacting 2-halothiazoles with N-substituted piperazines under thermal conditions or using copper catalysts. The specific synthesis of 1-methyl-4-(1,3-thiazol-2-yl)piperazine exemplifies this approach, where 2-bromothiazole derivatives undergo displacement with N-methylpiperazine. Advancements in synthetic methodology later introduced transition-metal-free protocols using strong bases like lithium bis(trimethylsilyl)amide (LiHMDS), particularly valuable for scale-up and industrial production [3] [1].
Table 2: Evolution of Synthetic Approaches to Piperazine-Thiazole Hybrids
Synthetic Era | Primary Methods | Key Innovations |
---|---|---|
Early Development (1990s) | Thermal nucleophilic substitution | Simple heating protocols for ring coupling |
Catalytic Era (2000s) | Copper-catalyzed Ullmann coupling; Palladium-catalyzed Buchwald-Hartwig amination | Improved yields and functional group tolerance |
Modern Optimization | Transition-metal-free methods; Flow chemistry | Scalability enhancement; Reduced metal contamination |
The structural complexity of these hybrids evolved significantly over time. Initial compounds featured simple alkyl/aryl substitutions on the thiazole ring, exemplified by derivatives like 1-(4-methyl-1,3-thiazol-2-yl)piperazine (CAS 40615-11-0). Subsequent generations incorporated sophisticated pharmacophores, such as the phenylpiperazinylmethyl-thiazolylpiperazine scaffold in 1-methyl-4-(5-[(4-phenylpiperazino)methyl]-1,3-thiazol-2-yl)piperazine (CAS 478079-09-3). This compound, with molecular formula C19H27N5S, demonstrates the increasing architectural intricacy pursued to enhance target affinity and selectivity [4] [7].
The development trajectory of piperazine-thiazole hybrids reflects broader trends in medicinal chemistry: from simple heterocyclic conjugates towards multifunctional architectures designed for polypharmacology or improved pharmacokinetic profiles. These innovations established 1-methyl-4-(1,3-thiazol-2-yl)piperazine as a versatile intermediate for generating structurally diverse libraries targeting increasingly complex biological mechanisms [3] [1].
The chemical moiety embodied by 1-methyl-4-(1,3-thiazol-2-yl)piperazine occupies a pivotal niche in rational drug design due to its favorable physicochemical profile and demonstrated biological relevance. Computational analyses consistently predict excellent drug-likeness, with no Lipinski rule violations—molecular weight <500, logP <5, hydrogen bond acceptors <10, hydrogen bond donors <5. These parameters suggest high probabilities of oral bioavailability, positioning it as an attractive scaffold for lead optimization programs. The structure's modular nature facilitates extensive derivatization, enabling medicinal chemists to fine-tune steric, electronic, and solubility properties while retaining core target engagement capabilities [1] [3].
Pharmacologically, the compound serves as a key structural component in molecules exhibiting diverse mechanisms. Notably, piperazine-thiazole hybrids demonstrate significant antinociceptive properties mediated through opioid receptors. In vivo studies of structurally related compounds (e.g., 3a–3c, 3f, and 3g) reveal both centrally mediated effects (prolonged reaction times in tail-clip and hot-plate tests) and peripheral actions (reduced writhing in acetic acid tests). Mechanistic studies confirm these effects are abolished by naloxone pretreatment, indicating opioid receptor dependence—a finding corroborated by molecular docking studies showing strong interactions with μ- and δ-opioid receptor subtypes [1].
Table 3: Therapeutic Significance of Piperazine-Thiazole Hybrids in Drug Discovery
Therapeutic Area | Mechanistic Insights | Structural Influence of Hybrid Core |
---|---|---|
Pain Management | Opioid receptor agonism (μ, δ); Central/peripheral antinociception | Piperazine enables receptor docking; Thiazole modulates electron distribution |
Oncology | Kinase inhibition (CDK4/6); Cell cycle arrest | Serves as solvent-exposed moiety in kinase inhibitors (e.g., Palbociclib analogs) |
Antiviral Therapy | SARS-CoV-2 main protease inhibition | Replaces N-methylpiperazine in Masitinib analogs for enhanced affinity |
Neurological Disorders | Serotonergic modulation; Potential antidepressant activity | Facilitates blood-brain barrier penetration via optimized logP/TPSA |
Beyond analgesia, this scaffold shows promise in oncology drug discovery. The piperazine-thiazole unit features in kinase inhibitor pharmacophores, where it often occupies solvent-exposed regions while maintaining critical hydrogen bonds with kinase hinge regions. For instance, structural analogs contribute to the pharmacophore of CDK4/6 inhibitors like Palbociclib and Ribociclib, where substituted piperazines enhance solubility and target affinity. In antiviral research, replacing the N-methylpiperazine group in Masitinib with alternative heterocycles identified analogs containing thiazolylpiperazine-like structures exhibiting stronger SARS-CoV-2 main protease (Mpro) inhibition, as evidenced by improved molecular docking scores and molecular dynamics simulations demonstrating stable enzyme-ligand complexes [5] [3].
The compound's significance extends to enabling structure-activity relationship (SAR) exploration around both rings. Methylation on piperazine (as in 1-methyl-4-(1,3-thiazol-2-yl)piperazine) represents a strategic choice to balance basicity and lipophilicity, while substitutions on the thiazole C4/C5 positions modulate steric bulk and electronic properties. This SAR flexibility has generated compounds with varied therapeutic activities—from neuroprotective agents to antimicrobial candidates—validating the hybrid's versatility. As a commercially available building block (suppliers include Sigma-Aldrich and Santa Cruz Biotechnology), it accelerates drug discovery by providing immediate access to this privileged substructure for library synthesis [2] [4] [9].
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.:
CAS No.: 67054-00-6
CAS No.: 591-81-1